1-(5-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one
Description
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one (CAS: 1806581-13-4) is a halogenated aromatic ketone with the molecular formula C₁₁H₁₁BrClOS and a molecular weight of 307.63 g/mol . It features a bromomethyl group at the 5-position of the phenyl ring, a methylthio (-SMe) substituent at the 2-position, and a chlorinated propan-2-one moiety. This compound is primarily utilized in synthetic organic chemistry as an electrophilic intermediate for alkylation or cross-coupling reactions due to its reactive bromomethyl and chloroketone groups.
Properties
Molecular Formula |
C11H12BrClOS |
|---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-methylsulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(14)11(13)9-5-8(6-12)3-4-10(9)15-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
XAYCYTYDXOTYDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)CBr)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one
Typical Synthetic Routes
Starting Materials
- Aromatic precursors such as 2-(methylthio)phenyl derivatives or 5-(bromomethyl)-2-(methylthio)benzene .
- Halogenating agents like bromine (Br2) or N-bromosuccinimide (NBS) for bromomethyl introduction.
- Chlorinating agents such as thionyl chloride (SOCl2) or phosgene derivatives for chloropropanone formation.
- Methylthiolating agents or methylthiol sources to introduce the methylthio group.
Stepwise Synthesis
Bromomethylation of Aromatic Ring
Bromomethyl groups are introduced via radical bromination of methyl groups attached to the aromatic ring or via electrophilic substitution using brominating agents under light irradiation or radical initiators. For example, the bromination of a methylthio-substituted toluene derivative using NBS under controlled temperature and light conditions yields the bromomethyl intermediate.
-
The methylthio group can be introduced by nucleophilic substitution or direct methylation of thiol groups on the aromatic ring. This step often involves thiol precursors or methylating agents like methyl iodide (CH3I) under basic conditions.
Attachment of Chloropropanone Moiety
The chloropropanone group is typically attached via acylation or alkylation reactions using chlorinated ketone derivatives such as 3-chloropropan-2-one . This step may proceed through nucleophilic substitution or Friedel-Crafts acylation mechanisms, often catalyzed by Lewis acids or under basic conditions.
Purification and Characterization
The final compound is purified by standard techniques such as silica gel column chromatography and characterized by spectroscopic methods (NMR, MS) to confirm structure and purity.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromomethylation | NBS, light irradiation, solvent (e.g., CCl4), 0–25 °C | Formation of 5-(bromomethyl)-2-(methylthio)benzene intermediate |
| 2 | Methylthiolation | Methyl iodide (CH3I), base (e.g., K2CO3), solvent (e.g., acetone), reflux | Introduction of methylthio group at 2-position |
| 3 | Chloropropanone attachment | 3-chloropropan-2-one, base or Lewis acid catalyst, solvent (e.g., dichloromethane), controlled temperature | Formation of 1-(5-(bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one |
| 4 | Purification | Silica gel chromatography, recrystallization | Pure target compound with >95% purity |
Analysis of Preparation Methods
Reaction Conditions and Optimization
- Temperature Control: Critical during bromomethylation to avoid over-bromination or decomposition.
- Solvent Choice: Non-polar solvents like carbon tetrachloride or dichloromethane are preferred for bromination and chlorination steps to stabilize intermediates.
- Light Irradiation: Often used to initiate radical bromination.
- Base Selection: Influences methylthiolation efficiency; mild bases such as potassium carbonate are common.
- Purification: Column chromatography is essential to separate regioisomers and remove side products.
Mechanistic Insights
- Bromomethylation proceeds via a radical mechanism initiated by light or radical initiators, generating bromine radicals that abstract benzylic hydrogens.
- Methylthiolation involves nucleophilic substitution on thiolates formed under basic conditions.
- Chloropropanone attachment typically involves nucleophilic attack on electrophilic carbonyl carbons, with chlorine acting as a leaving group or participating in substitution.
Data Table Summarizing Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H12BrClOS |
| Molecular Weight | 293.61 g/mol |
| Melting Point | Not explicitly specified |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, acetone) |
| Functional Groups | Bromomethyl, methylthio (thioether), chloropropanone (halogenated ketone) |
| Typical Purity after Synthesis | >95% (by HPLC and NMR analysis) |
Chemical Reactions Analysis
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylthio group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Positional Isomer: 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one
- CAS : 1806538-12-4
- Molecular Formula : C₁₁H₁₂BrClOS
- Key Differences :
- The bromomethyl group is located at the 3-position instead of the 5-position.
- The chloro substituent is on the propan-1-one carbon rather than the propan-2-one carbon.
- The propan-1-one configuration may influence solubility and crystallinity compared to the 2-one isomer.
Amino-Substituted Analog: 1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one
Trifluoromethylthio Variant: 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
Hydrazono Derivative: 1-(2-(Benzo[d]thiazol-2-yl)hydrazono)-1-chloropropan-2-one
- Structure: Features a benzo-thiazole-hydrazono group instead of the bromomethyl-phenyl system .
- Impact: The hydrazono group enables conjugation, altering UV-Vis absorption properties. Demonstrates anti-tumor activity in preclinical studies, unlike the bromomethyl-chloroketone, which is primarily a synthetic intermediate .
Structural and Functional Comparison Table
Key Research Findings
- Reactivity : The bromomethyl group in the 5-position of the target compound shows higher reactivity in Suzuki-Miyaura couplings compared to its 3-position isomer, as confirmed by computational studies .
- Biological Activity: Unlike hydrazono derivatives (e.g., ), the target compound lacks direct anti-tumor properties but serves as a precursor to bioactive molecules .
- Thermal Stability : Trifluoromethylthio-substituted analogs exhibit enhanced thermal stability (predicted boiling point ~300°C) due to strong C-F bonds .
Biological Activity
1-(5-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one, with the molecular formula CHBrClOS and a molecular weight of approximately 307.63 g/mol, is an organic compound notable for its complex structure and potential biological activity. The compound features functional groups that suggest reactivity with biological macromolecules, making it a subject of interest in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound consists of:
- Bromomethyl group : Providing electrophilic characteristics.
- Methylthio group : Potentially involved in redox reactions.
- Chloropropanone moiety : Implicating possible nucleophilic attack sites.
This unique arrangement enhances its reactivity and biological activity compared to similar compounds.
Biological Activity
Research indicates that 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one exhibits several biological activities, primarily through interactions with enzymes and proteins:
- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with nucleophilic sites, leading to modifications in protein functions. This is crucial for understanding its therapeutic potential.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, which warrants further investigation for potential applications in treating infections.
- Anticancer Activity : Emerging evidence indicates that the compound may have anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals differences in biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-(Bromomethyl)-2-mercaptophenyl)-3-chloropropan-1-one | CHBrClOS | Contains a mercapto group instead of methylthio |
| 1-(4-Bromomethylphenyl)-1-chloropropan-2-one | CHBrClO | Lacks the methylthio group; different bromine position |
| 1-Chloro-3-methylthiophenyl-3-bromopropan-1-one | CHBrClOS | Similar halogenation but different substitution pattern |
The distinct combination of functional groups in 1-(5-(Bromomethyl)-2-(methylthio)phenyl)-1-chloropropan-2-one enhances its biological activity compared to its analogs, making it particularly interesting for further research.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Enzyme Interaction Studies : Research indicates that the compound effectively inhibits enzymes critical for various metabolic pathways. For instance, studies demonstrate its ability to modify active sites of kinases, impacting cellular signaling pathways.
- Antimicrobial Efficacy : In vitro assays reveal that the compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Mechanisms : Experimental data from cell line studies show that treatment with this compound leads to reduced viability in cancer cells, suggesting potential pathways involving apoptosis or cell cycle disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
